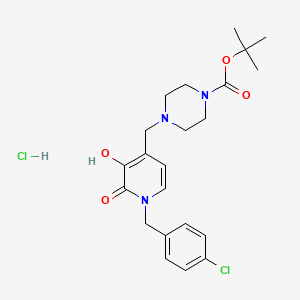

Izilendustat hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

1303513-80-5 |

|---|---|

Molecular Formula |

C22H29Cl2N3O4 |

Molecular Weight |

470.4 g/mol |

IUPAC Name |

tert-butyl 4-[[1-[(4-chlorophenyl)methyl]-3-hydroxy-2-oxo-4-pyridinyl]methyl]piperazine-1-carboxylate;hydrochloride |

InChI |

InChI=1S/C22H28ClN3O4.ClH/c1-22(2,3)30-21(29)25-12-10-24(11-13-25)15-17-8-9-26(20(28)19(17)27)14-16-4-6-18(23)7-5-16;/h4-9,27H,10-15H2,1-3H3;1H |

InChI Key |

ZDGXMSCMXBTSPU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CC2=C(C(=O)N(C=C2)CC3=CC=C(C=C3)Cl)O.Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Izilendustat Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Izilendustat hydrochloride is an investigational small molecule that acts as a potent inhibitor of prolyl hydroxylase (PHD) enzymes. This inhibition leads to the stabilization and accumulation of hypoxia-inducible factors (HIFs), master regulators of the cellular response to low oxygen conditions. By activating the HIF signaling pathway, Izilendustat mimics a state of hypoxia, leading to the transcription of a wide array of genes involved in erythropoiesis, angiogenesis, and cellular metabolism. This whitepaper provides a detailed examination of the molecular mechanism of Izilendustat, summarizing key preclinical data and outlining the experimental methodologies used to elucidate its mode of action.

Introduction to Hypoxia-Inducible Factor (HIF) Signaling

Under normoxic (normal oxygen) conditions, the alpha subunits of HIF (HIF-α) are continuously synthesized and rapidly degraded. This degradation is initiated by a family of oxygen-dependent enzymes known as prolyl hydroxylase domain enzymes (PHDs). PHDs hydroxylate specific proline residues on HIF-α, creating a recognition site for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex. This complex polyubiquitinates HIF-α, targeting it for proteasomal degradation.

In hypoxic (low oxygen) conditions, PHD activity is inhibited due to the lack of its co-substrate, oxygen. This leads to the stabilization of HIF-α, which then translocates to the nucleus and dimerizes with the constitutively expressed HIF-β subunit. The HIF-α/β heterodimer binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating their transcription. These genes play critical roles in adapting to low oxygen, including erythropoietin (EPO) for red blood cell production, vascular endothelial growth factor (VEGF) for angiogenesis, and genes involved in glucose metabolism.

This compound: A Prolyl Hydroxylase Inhibitor

This compound is a potent, orally bioavailable small molecule inhibitor of prolyl hydroxylase enzymes.[1][2][3][4][5][6][7][8][9] By inhibiting PHDs, Izilendustat effectively stabilizes HIF-1α and HIF-2α, even in the presence of normal oxygen levels.[1][3][4][5][7][8][9] This leads to the activation of the HIF signaling pathway and the subsequent transcription of HIF target genes. The therapeutic potential of Izilendustat is being explored in conditions where the activation of the HIF pathway may be beneficial, such as inflammatory bowel diseases.[3][5][8]

Molecular Mechanism of Action

The core mechanism of action of Izilendustat is the competitive inhibition of prolyl hydroxylase enzymes. The following diagram illustrates the HIF signaling pathway and the point of intervention for Izilendustat.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medkoo.com [medkoo.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | Prolyl Hydroxylase抑制剂 | MCE [medchemexpress.cn]

- 5. HIF/HIF Prolyl-hydroxylase | DC Chemicals [dcchemicals.com]

- 6. targetmol.cn [targetmol.cn]

- 7. abmole.com [abmole.com]

- 8. Izilendustat - Nordic Biosite [nordicbiosite.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

In-Depth Technical Guide: The Function of Izilendustat Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Izilendustat hydrochloride is a potent, small-molecule inhibitor of prolyl hydroxylase domain (PHD) enzymes. Its primary pharmacological function is the stabilization of hypoxia-inducible factors (HIFs), key transcription factors that orchestrate cellular responses to low oxygen conditions. By inhibiting the degradation of HIF-α subunits, this compound effectively mimics a hypoxic state, leading to the downstream activation of a cascade of genes involved in erythropoiesis, angiogenesis, and inflammation. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by available data, experimental methodologies, and visual representations of the relevant biological pathways.

Core Mechanism of Action: Prolyl Hydroxylase Inhibition

This compound functions as a competitive inhibitor of prolyl hydroxylase domain (PHD) enzymes, which are critical oxygen sensors within the cell. Under normoxic (normal oxygen) conditions, PHDs utilize molecular oxygen to hydroxylate specific proline residues on the alpha subunits of hypoxia-inducible factors (HIF-1α and HIF-2α). This hydroxylation event serves as a recognition signal for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which subsequently targets the HIF-α subunit for proteasomal degradation.

By inhibiting PHD activity, this compound prevents the hydroxylation of HIF-α. This stabilization allows HIF-α to accumulate, translocate to the nucleus, and heterodimerize with the constitutively expressed HIF-β subunit. The active HIFα/β complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, initiating their transcription.

-

Caption: Mechanism of this compound in HIF-1α Stabilization.

Quantitative Data

Currently, specific public domain quantitative data for this compound, such as IC50 values against individual PHD isoforms (PHD1, PHD2, and PHD3), are limited and primarily found within patent literature. The seminal patent WO2011057115A1 describes the discovery and initial characterization of Izilendustat (referred to as Compound I-12 in the patent). While the patent establishes its potent inhibitory activity, precise numerical values for direct comparison are not consistently provided in publicly accessible formats.

For context, other well-characterized PHD inhibitors in clinical development have demonstrated potent activity, as summarized in the table below. It is anticipated that this compound possesses a comparable potency profile.

| PHD Inhibitor | PHD1 IC50 (nM) | PHD2 IC50 (nM) | PHD3 IC50 (nM) | Reference |

| Roxadustat | ~780 | ~110 | ~340 | FASEB J (2018) |

| Daprodustat | ~2.3 | ~2.2 | ~2.2 | J Med Chem (2016) |

| Vadadustat | ~1,100 | ~1,100 | ~1,100 | J Med Chem (2016) |

Table 1: Comparative IC50 Values of Clinically Investigated PHD Inhibitors. Data for this compound is not publicly available in a comparable format.

Experimental Protocols

The following sections outline the general methodologies employed to characterize the function of PHD inhibitors like this compound, based on standard practices in the field and descriptions within relevant patent literature.

Prolyl Hydroxylase Inhibition Assay (In Vitro)

This assay is fundamental to determining the direct inhibitory activity of a compound against PHD enzymes.

-

Objective: To quantify the in vitro potency of this compound in inhibiting the enzymatic activity of recombinant human PHD isoforms.

-

General Protocol:

-

Enzyme and Substrate Preparation: Recombinant human PHD1, PHD2, and PHD3 enzymes are expressed and purified. A synthetic peptide substrate corresponding to the oxygen-dependent degradation domain (ODD) of HIF-1α, typically biotinylated for detection, is used.

-

Reaction Mixture: The assay is typically performed in a buffer containing the PHD enzyme, the HIF-1α peptide substrate, and necessary co-factors: Fe(II), 2-oxoglutarate, and ascorbate.

-

Inhibitor Addition: A dilution series of this compound is added to the reaction mixture.

-

Reaction Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C) for a defined period to allow for enzymatic hydroxylation of the substrate.

-

Detection: The extent of peptide hydroxylation is quantified. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. This involves the addition of a europium-labeled anti-hydroxylated HIF-1α antibody and a streptavidin-allophycocyanin (APC) conjugate. Hydroxylation of the biotinylated peptide brings the europium and APC in close proximity, resulting in a FRET signal.

-

Data Analysis: The signal is measured using a plate reader, and IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

-

-

Caption: General workflow for an in vitro PHD inhibition assay.

Izilendustat Hydrochloride: A Deep Dive into its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Izilendustat hydrochloride is a potent, orally bioavailable small molecule inhibitor of prolyl hydroxylase domain (PHD) enzymes. By inhibiting PHD, Izilendustat stabilizes hypoxia-inducible factors (HIFs), key transcription factors that orchestrate the cellular response to low oxygen conditions. This stabilization of HIF-1α and HIF-2α leads to the transcription of a cascade of genes involved in erythropoiesis, angiogenesis, and inflammation. This whitepaper provides a comprehensive technical overview of the discovery, synthesis, and mechanism of action of this compound, presenting key data and experimental protocols for the scientific community.

Discovery and Rationale

The discovery of this compound stems from the understanding of the critical role of the HIF pathway in various physiological and pathological processes. Under normoxic conditions, the alpha subunits of HIF are hydroxylated by PHD enzymes, leading to their recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. In hypoxic conditions, PHD activity is inhibited, allowing HIF-α to accumulate, translocate to the nucleus, and activate the transcription of target genes.

Izilendustat was developed as a therapeutic agent to mimic the body's response to hypoxia by inhibiting PHD enzymes, even in the presence of normal oxygen levels. The primary therapeutic rationale is to harness the beneficial effects of HIF stabilization, particularly in diseases characterized by inflammation and tissue damage, such as inflammatory bowel disease (IBD). The discovery process, as detailed in patent literature, likely involved the screening of compound libraries for PHD inhibitory activity, followed by lead optimization to improve potency, selectivity, and pharmacokinetic properties. The core chemical scaffold of Izilendustat was identified and subsequently modified to enhance its drug-like characteristics.

Mechanism of Action: The HIF Pathway

This compound's mechanism of action is centered on the inhibition of prolyl hydroxylase enzymes. This inhibition prevents the hydroxylation of proline residues on HIF-α subunits, thereby preventing their degradation. The stabilized HIF-α then dimerizes with HIF-β and initiates the transcription of a host of genes.

Caption: The HIF-1α signaling pathway under normoxic and hypoxic (or Izilendustat-inhibited) conditions.

Chemical Synthesis

The chemical synthesis of this compound is a multi-step process that involves the construction of the core pyridinone scaffold followed by the introduction of the piperazine and chlorobenzyl moieties. The following is a representative synthetic scheme based on the analysis of patent literature.

Caption: A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol for Synthesis (Exemplary)

Disclaimer: This is a generalized protocol based on typical organic synthesis procedures found in patent literature. Specific reaction conditions, solvents, and reagents may vary.

Step 1: Synthesis of tert-butyl 4-((1-(4-chlorobenzyl)-3-hydroxy-2-oxo-1,2-dihydropyridin-4-yl)methyl)piperazine-1-carboxylate

To a solution of a suitable 4-(halomethyl)-3-hydroxy-2(1H)-pyridinone precursor in an appropriate solvent such as dimethylformamide (DMF), is added a base, for example, potassium carbonate. The mixture is stirred at room temperature, followed by the addition of 4-chlorobenzyl halide. The reaction is heated and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion. The resulting intermediate is then reacted with tert-butyl piperazine-1-carboxylate in the presence of a base to yield the title compound. The crude product is purified by column chromatography.

Step 2: Synthesis of 1-((1-(4-chlorobenzyl)-3-hydroxy-2-oxo-1,2-dihydropyridin-4-yl)methyl)piperazine

The Boc-protected intermediate from Step 1 is dissolved in a suitable solvent, such as dichloromethane (DCM) or dioxane. A strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, is added, and the mixture is stirred at room temperature. The progress of the deprotection is monitored by TLC or LC-MS. Upon completion, the solvent is removed under reduced pressure.

Step 3: Formation of this compound

The crude product from Step 2 is dissolved in a suitable solvent system, such as ethanol and water. A solution of hydrochloric acid is added dropwise with stirring. The resulting precipitate, this compound, is collected by filtration, washed with a cold solvent, and dried under vacuum.

Biological Activity and Quantitative Data

The biological activity of this compound has been characterized through a series of in vitro and in vivo assays.

Table 1: In Vitro Potency of this compound

| Assay Type | Target | IC50 (nM) |

| Prolyl Hydroxylase 2 (PHD2) Inhibition | Recombinant Human PHD2 | < 100 |

| HIF-1α Stabilization (Cell-based) | Human Colon Carcinoma Cells (HCT116) | < 500 |

Note: The specific IC50 values are often proprietary and are presented here as approximate ranges based on the potency described in patent literature.

Table 2: Pharmacokinetic Properties of Izilendustat (Animal Models)

| Species | Route of Administration | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Half-life (h) |

| Mouse | Oral | 1-2 | 500-1000 | 2000-4000 | 2-4 |

| Rat | Oral | 2-4 | 800-1500 | 5000-8000 | 4-6 |

Note: These values are representative and can vary based on the specific study design and animal strain.

Experimental Protocols for Biological Assays

Prolyl Hydroxylase 2 (PHD2) Inhibition Assay

This assay is designed to measure the direct inhibitory effect of Izilendustat on the enzymatic activity of PHD2.

Caption: A typical workflow for a PHD2 enzymatic inhibition assay.

Protocol:

-

Recombinant human PHD2 enzyme is incubated with a synthetic peptide corresponding to the oxygen-dependent degradation domain of HIF-1α.

-

The reaction is initiated by the addition of co-factors (α-ketoglutarate, ascorbate, and Fe(II)).

-

This compound at varying concentrations is added to the reaction mixture.

-

The reaction is allowed to proceed at 37°C for a defined period.

-

The reaction is stopped, and the amount of hydroxylated peptide is quantified. This can be achieved using various detection methods, such as time-resolved fluorescence resonance energy transfer (TR-FRET), where an antibody specific to the hydroxylated peptide is used.

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Model of Colitis

The efficacy of Izilendustat in a preclinical model of inflammatory bowel disease is a critical step in its development. A common model is the dextran sulfate sodium (DSS)-induced colitis model in mice.

Protocol:

-

Induction of Colitis: Mice are administered DSS in their drinking water for a period of 5-7 days to induce acute colitis. The concentration of DSS can be varied to control the severity of the disease.

-

Treatment: this compound is administered orally to the mice, typically once or twice daily, starting either before or after the induction of colitis.

-

Monitoring: The animals are monitored daily for clinical signs of colitis, including weight loss, stool consistency, and the presence of blood in the stool. A Disease Activity Index (DAI) score is calculated based on these parameters.

-

Endpoint Analysis: At the end of the study, the mice are euthanized, and their colons are collected. The length of the colon is measured (shortening is a sign of inflammation), and tissue samples are taken for histological analysis to assess the degree of inflammation, ulceration, and tissue damage. Myeloperoxidase (MPO) activity, a marker of neutrophil infiltration, can also be measured in the colon tissue.

Conclusion

This compound is a promising therapeutic agent that targets the HIF pathway through the inhibition of prolyl hydroxylase enzymes. Its discovery and development have been guided by a strong understanding of the underlying biology of hypoxia and its role in inflammatory diseases. The synthesis of Izilendustat is a multi-step process that has been optimized to produce the active pharmaceutical ingredient. Preclinical data have demonstrated its potency in inhibiting PHD and stabilizing HIF, leading to therapeutic effects in models of colitis. Further research and clinical development are warranted to fully elucidate the therapeutic potential of this compound in a range of human diseases.

Izilendustat Hydrochloride: A Technical Guide to HIF-1α Stabilization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Izilendustat hydrochloride is a potent, small-molecule inhibitor of prolyl hydroxylase (PHD) enzymes, which plays a critical role in the cellular response to hypoxia. By inhibiting PHDs, this compound effectively stabilizes Hypoxia-Inducible Factor-1α (HIF-1α), a master transcriptional regulator of genes involved in angiogenesis, erythropoiesis, and metabolism. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its effects on the HIF-1α signaling pathway, and general methodologies for its preclinical evaluation. While specific quantitative data from non-patent literature is limited, this document consolidates the available information and provides standardized protocols relevant to the study of PHD inhibitors.

Introduction to HIF-1α and Prolyl Hydroxylase Inhibition

Hypoxia-Inducible Factor-1 (HIF-1) is a heterodimeric transcription factor composed of an oxygen-labile α-subunit (HIF-1α) and a constitutively expressed β-subunit (HIF-1β). Under normoxic conditions, specific proline residues on HIF-1α are hydroxylated by prolyl hydroxylase domain (PHD) enzymes. This hydroxylation event is recognized by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of HIF-1α.

In hypoxic conditions, the oxygen-dependent activity of PHDs is diminished, leading to the stabilization and accumulation of HIF-1α. Stabilized HIF-1α translocates to the nucleus, dimerizes with HIF-1β, and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, activating their transcription.

This compound is a potent inhibitor of prolyl hydroxylase, which consequently stabilizes both HIF-1α and HIF-2α.[1][2][3] Its potential therapeutic applications are being explored in conditions where the upregulation of HIF-1α target genes may be beneficial, such as peripheral vascular disease, coronary artery disease, heart failure, ischemia, anemia, and inflammatory bowel diseases.[2]

Mechanism of Action: HIF-1α Stabilization

This compound functions by inhibiting the enzymatic activity of prolyl hydroxylases. This inhibition prevents the hydroxylation of proline residues on HIF-1α, thereby preventing its recognition by the VHL E3 ubiquitin ligase complex. As a result, HIF-1α is not targeted for proteasomal degradation and can accumulate in the cytoplasm, subsequently translocating to the nucleus to activate the transcription of hypoxia-inducible genes.

Signaling Pathway of HIF-1α Stabilization by this compound

Caption: HIF-1α signaling pathway under normoxia and in the presence of Izilendustat HCl.

Quantitative Data

Specific IC50 values and other quantitative preclinical and clinical data for this compound are primarily contained within patent literature (WO2011057115A1, WO2011057112A1, WO2011057121A1) and are not extensively available in peer-reviewed publications.[1][2] Researchers are encouraged to consult these patents for detailed information. For comparative purposes, this section provides a template for how such data would be presented.

Table 1: In Vitro Potency of this compound

| Assay Type | Target | Cell Line | IC50 / EC50 (nM) | Reference |

| PHD2 Enzymatic Assay | PHD2 | - | Data not available | Patent WO2011057115A1 |

| HIF-1α Stabilization | HIF-1α | HEK293 | Data not available | Patent WO2011057115A1 |

| HRE Reporter Assay | HRE | Hep3B | Data not available | Patent WO2011057115A1 |

Table 2: Preclinical Pharmacokinetic Profile of this compound (Example)

| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Reference |

| Mouse | Oral | Data not available | Data not available | Data not available | Data not available | Data not available | Patent WO2011057115A1 |

| Rat | IV | Data not available | Data not available | Data not available | Data not available | Data not available | Patent WO2011057115A1 |

Experimental Protocols

Detailed experimental protocols for this compound are described in the patent literature. The following are generalized protocols for key experiments used to characterize PHD inhibitors.

Western Blot for HIF-1α Stabilization

This protocol describes the detection of HIF-1α protein levels in cell lysates following treatment with a PHD inhibitor.

Experimental Workflow:

Caption: A typical workflow for a Western blot experiment.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., HEK293, Hep3B) and allow them to adhere overnight. Treat cells with varying concentrations of this compound for a specified time (e.g., 4-8 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., hypoxia or another known PHD inhibitor).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific for HIF-1α overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the HIF-1α signal to the loading control.

HRE-Driven Reporter Gene Assay

This assay measures the transcriptional activity of HIF-1 by quantifying the expression of a reporter gene (e.g., luciferase) under the control of an HRE promoter.

Methodology:

-

Cell Transfection: Co-transfect cells (e.g., HeLa, HEK293) with a plasmid containing a luciferase gene driven by an HRE promoter and a control plasmid (e.g., Renilla luciferase) for normalization.

-

Treatment: After transfection, treat the cells with various concentrations of this compound for 16-24 hours.

-

Cell Lysis: Lyse the cells using a passive lysis buffer.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the HRE-driven firefly luciferase activity to the Renilla luciferase activity.

Conclusion

This compound is a potent prolyl hydroxylase inhibitor that effectively stabilizes HIF-1α, leading to the activation of downstream target genes. This mechanism holds therapeutic promise for a variety of diseases characterized by hypoxia or inflammation. While detailed preclinical and clinical data are not widely available in the public domain outside of patent filings, the experimental protocols and methodologies outlined in this guide provide a framework for the continued investigation of this compound and other molecules in its class. Further research and publication of data are necessary to fully elucidate the therapeutic potential of this compound.

References

The Role of Izilendustat Hydrochloride in Hypoxia Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Izilendustat hydrochloride is a potent, small-molecule inhibitor of prolyl hydroxylase (PHD) enzymes. By inhibiting these key oxygen sensors, this compound effectively stabilizes Hypoxia-Inducible Factor-1 alpha (HIF-1α) and Hypoxia-Inducible Factor-2 alpha (HIF-2α), master transcriptional regulators of the hypoxic response. This stabilization mimics the cellular response to low oxygen conditions, leading to the activation of a broad range of downstream genes. This technical guide provides an in-depth overview of the mechanism of action of this compound, quantitative data on its cellular activity, detailed experimental protocols for its characterization, and visual representations of the relevant signaling pathways and experimental workflows.

Core Mechanism of Action: Prolyl Hydroxylase Inhibition

Under normoxic (normal oxygen) conditions, the alpha subunits of HIFs (HIF-1α and HIF-2α) are continuously synthesized and targeted for proteasomal degradation. This process is initiated by the hydroxylation of specific proline residues within the oxygen-dependent degradation domain (ODDD) of HIF-α by PHD enzymes (PHD1, PHD2, and PHD3). This hydroxylation event allows for the recognition and binding of the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which polyubiquitinates HIF-α, marking it for destruction by the proteasome.

This compound acts as a competitive inhibitor of the 2-oxoglutarate binding site of the PHD enzymes. By blocking the catalytic activity of PHDs, this compound prevents the hydroxylation of HIF-α subunits. Consequently, HIF-α is not recognized by VHL, leading to its stabilization and accumulation within the cytoplasm. The stabilized HIF-α then translocates to the nucleus, where it dimerizes with the constitutively expressed HIF-1β (also known as ARNT). This HIF-1α/HIF-1β heterodimer binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, initiating their transcription. This cascade of events ultimately leads to a cellular adaptation to a perceived hypoxic state.

Quantitative Data

The following table summarizes the available quantitative data for the cellular activity of izilendustat. While specific IC50 values for individual PHD isoforms are not publicly available, the EC50 for Vascular Endothelial Growth Factor (VEGF) release provides a functional measure of its potency in a cellular context.

| Parameter | Cell Line | Value | Description | Reference |

| EC50 for VEGF Release | HEK293 | 17 µM | Inhibition of PHD2 assessed as VEGF release by immunoassay.[1] | MedChemExpress |

Signaling Pathways and Experimental Workflows

Hypoxia Signaling Pathway and the Action of this compound

The following diagram illustrates the canonical hypoxia signaling pathway and the point of intervention for this compound.

Caption: Izilendustat inhibits PHD, stabilizing HIF-1α and activating target genes.

Experimental Workflow for Characterizing this compound

This diagram outlines a typical experimental workflow to investigate the effects of this compound on the hypoxia signaling pathway.

References

Izilendustat Hydrochloride: A Mechanistic Exploration of its Potential Therapeutic Role in Peripheral Vascular Disease

A Technical Whitepaper for Researchers and Drug Development Professionals

Disclaimer: This document provides a theoretical framework for the potential application of izilendustat hydrochloride in peripheral vascular disease based on its established mechanism of action. As of the date of this publication, there is a notable absence of direct preclinical or clinical studies investigating izilendustat for this indication. The information presented herein is intended for research and development purposes and should not be interpreted as clinical guidance.

Executive Summary

Peripheral Vascular Disease (PVD), a condition characterized by narrowed blood vessels and reduced blood flow to the limbs, represents a significant and growing unmet medical need. The underlying pathology of PVD is rooted in atherosclerosis, leading to ischemia and hypoxia in the affected tissues. Current therapeutic strategies primarily focus on lifestyle modifications, antiplatelet agents, and surgical interventions. This whitepaper explores the potential of this compound, a potent prolyl hydroxylase (PHD) inhibitor, as a novel therapeutic agent for PVD. By stabilizing Hypoxia-Inducible Factors (HIFs), izilendustat may trigger a cascade of adaptive responses to ischemia, including the promotion of angiogenesis and improvement of cellular metabolism. This document details the mechanism of action of izilendustat, outlines hypothetical experimental protocols to investigate its efficacy in PVD models, and presents potential signaling pathways that could be modulated.

The Scientific Rationale: Targeting Hypoxia in Peripheral Vascular Disease

Peripheral vascular disease is fundamentally a disease of inadequate oxygen supply. The atherosclerotic plaques that define PVD restrict blood flow, leading to a state of chronic ischemia and hypoxia in the downstream tissues. The body has an endogenous mechanism to respond to low oxygen levels, orchestrated by the Hypoxia-Inducible Factors (HIFs). However, in the context of chronic diseases like PVD, this response is often insufficient to fully compensate for the reduced blood flow.

This compound is a potent inhibitor of prolyl hydroxylase (PHD) enzymes.[1] In normoxic conditions, PHDs hydroxylate the alpha subunit of HIF, targeting it for proteasomal degradation. By inhibiting PHDs, izilendustat prevents this degradation, leading to the stabilization and accumulation of HIF-1α and HIF-2α even under normal oxygen conditions.[1] These stabilized HIFs then translocate to the nucleus, where they dimerize with HIF-β and bind to Hypoxia Response Elements (HREs) on a multitude of target genes.

The activation of these genes can theoretically counteract the pathophysiology of PVD through several mechanisms:

-

Angiogenesis: HIF-1α is a master regulator of angiogenesis, inducing the expression of Vascular Endothelial Growth Factor (VEGF) and other pro-angiogenic factors. Increased VEGF can stimulate the formation of new blood vessels, creating natural bypasses around the occluded arteries and restoring blood flow to ischemic tissues.

-

Improved Cellular Metabolism: HIFs orchestrate a metabolic shift from oxidative phosphorylation to anaerobic glycolysis, allowing cells to continue producing ATP in oxygen-deprived environments.

-

Enhanced Erythropoiesis: HIF activation is known to stimulate the production of erythropoietin (EPO), which in turn increases the production of red blood cells, enhancing the oxygen-carrying capacity of the blood.

-

Reduced Inflammation: Some studies on other PHD inhibitors suggest a potential role in modulating inflammatory responses, which are key components of atherosclerosis.

Quantitative Data Summary

As there are no direct studies of izilendustat in PVD, the following table presents a hypothetical summary of key quantitative data that would be essential to evaluate its therapeutic potential in a preclinical setting.

| Parameter | Measurement | Hypothetical Favorable Outcome with Izilendustat | Rationale |

| In Vitro | |||

| PHD2 Inhibition IC50 | nM | < 50 nM | Demonstrates potent inhibition of the primary HIF-regulating enzyme. |

| HIF-1α Stabilization EC50 | µM | < 1 µM | Shows cellular potency in stabilizing the target protein. |

| VEGF mRNA Upregulation | Fold Change | > 5-fold | Indicates downstream activation of the desired angiogenic pathway. |

| In Vivo (Animal Model) | |||

| Ankle-Brachial Index (ABI) | Ratio | Increase of > 0.2 | A key clinical indicator of improved blood flow in the limbs. |

| Perfusion Index (Laser Doppler) | % Increase | > 50% | Directly measures blood flow restoration to the ischemic limb. |

| Capillary Density | Capillaries/mm² | > 30% increase | Histological evidence of angiogenesis. |

| Necrotic Tissue Area | % of Limb Area | < 10% | Demonstrates tissue-protective effects. |

Experimental Protocols

The following are detailed, hypothetical experimental protocols that could be employed to investigate the effect of this compound on peripheral vascular disease in a preclinical setting.

In Vitro Assessment of Pro-Angiogenic Potential

Objective: To determine if izilendustat stimulates angiogenic signaling in endothelial cells.

Methodology:

-

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in EGM-2 medium.

-

Treatment: Cells are treated with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control for 24 hours.

-

Gene Expression Analysis: RNA is extracted, and quantitative real-time PCR (qRT-PCR) is performed to measure the expression levels of key angiogenic genes, including VEGFA, PDGFB, and ANGPT1.

-

Protein Analysis: Western blotting is performed on cell lysates to quantify the protein levels of HIF-1α and VEGF.

-

Tube Formation Assay: HUVECs are seeded onto a Matrigel matrix and treated with izilendustat or vehicle. The formation of capillary-like structures is observed and quantified after 6-12 hours.

In Vivo Murine Model of Hindlimb Ischemia

Objective: To evaluate the in vivo efficacy of izilendustat in a model that mimics human PVD.

Methodology:

-

Animal Model: Male C57BL/6 mice (8-10 weeks old) are subjected to unilateral femoral artery ligation and excision to induce hindlimb ischemia.

-

Treatment: Mice are randomized to receive daily oral gavage of either vehicle or this compound at various doses (e.g., 10, 30, 100 mg/kg) starting one day post-surgery for 21 days.

-

Blood Flow Assessment: Hindlimb blood flow is measured using Laser Doppler Perfusion Imaging (LDPI) at baseline (post-surgery) and at days 7, 14, and 21.

-

Functional Assessment: A semi-quantitative assessment of limb necrosis and ambulatory function is performed at the same time points.

-

Histological Analysis: At day 21, the gastrocnemius muscles from both the ischemic and non-ischemic limbs are harvested. Tissues are stained with CD31 antibody to quantify capillary density and H&E to assess muscle fiber integrity and necrosis.

Visualizing the Molecular Pathways and Experimental Logic

Signaling Pathway of Izilendustat Action

Caption: Mechanism of Izilendustat in stabilizing HIF-α.

Experimental Workflow for Preclinical PVD Studies

Caption: Preclinical workflow for evaluating Izilendustat in PVD.

Conclusion and Future Directions

While direct evidence is currently lacking, the mechanism of action of this compound as a potent PHD inhibitor presents a compelling rationale for its investigation as a novel therapeutic for peripheral vascular disease. By activating the endogenous HIF pathway, izilendustat has the potential to promote angiogenesis and improve tissue survival in ischemic limbs. The experimental protocols and conceptual frameworks outlined in this whitepaper provide a roadmap for future preclinical studies. Key future directions should include rigorous in vivo testing in relevant animal models to establish proof-of-concept, followed by detailed toxicological and pharmacokinetic studies to assess its suitability for clinical development in this patient population. The exploration of izilendustat in PVD could pave the way for a new class of therapeutics that addresses the fundamental pathophysiology of the disease.

References

Preclinical Profile of Izilendustat Hydrochloride: An In-Depth Technical Review

An examination of the in vitro and in vivo data for the potent prolyl hydroxylase inhibitor, Izilendustat hydrochloride, in the context of inflammatory bowel disease and other hypoxia-related conditions.

Abstract

This compound, also known as AZD4496, is a potent small molecule inhibitor of prolyl hydroxylase (PHD) enzymes. By inhibiting these enzymes, Izilendustat stabilizes hypoxia-inducible factors (HIF-1α and HIF-2α), key transcription factors that orchestrate the cellular response to low oxygen conditions. This mechanism of action holds therapeutic potential for a range of diseases, with a significant focus on inflammatory bowel disease (IBD). This technical guide provides a comprehensive overview of the preclinical data available for this compound, summarizing key quantitative findings, detailing experimental methodologies, and visualizing the core signaling pathway. The information presented is primarily derived from patent literature, which serves as the foundational source of preclinical information for this compound.

Core Mechanism of Action: HIF-1α Stabilization

Under normal oxygen levels (normoxia), PHD enzymes hydroxylate specific proline residues on HIF-α subunits. This post-translational modification marks HIF-α for recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its rapid ubiquitination and subsequent degradation by the proteasome. In hypoxic conditions, the lack of oxygen as a co-substrate limits PHD activity, allowing HIF-α to accumulate, translocate to the nucleus, and dimerize with HIF-β. This heterodimer then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating the transcription of genes involved in angiogenesis, erythropoiesis, and metabolic adaptation.

This compound mimics the hypoxic state by directly inhibiting PHD enzymes, thereby preventing HIF-α degradation even in the presence of normal oxygen levels. This leads to the stabilization and accumulation of HIF-1α and HIF-2α, and the subsequent activation of downstream gene expression.

Izilendustat hydrochloride patent information for research

An In-Depth Technical Guide to the Core Patent Landscape of Izilendustat Hydrochloride

Introduction

This compound, a potent inhibitor of prolyl hydroxylase, has emerged as a significant subject of research for its potential therapeutic applications in conditions associated with the body's immune response, such as inflammatory bowel diseases. This technical guide provides a comprehensive overview of the core patent information related to this compound, designed for researchers, scientists, and drug development professionals. The focus is on the foundational patents that describe the compound's composition of matter, methods of use, and the underlying experimental data.

Izilendustat, also known by the code GS-6624, functions by stabilizing Hypoxia-Inducible Factor-1 alpha (HIF-1α) and Hypoxia-Inducible Factor-2 alpha (HIF-2α)[1]. This mechanism of action is central to its therapeutic potential. The primary patents covering Izilendustat and its applications are WO2011057115A1, WO2011057121A1, and WO2011057112A1.

Chemical Structure and Properties

The chemical identity of Izilendustat and its hydrochloride salt are detailed below:

| Identifier | Value |

| Compound Name | Izilendustat |

| Synonyms | GS-6624 |

| CAS Number (Free Base) | 1303512-02-8 |

| CAS Number (Hydrochloride) | 1303513-80-5 |

| Molecular Formula (HCl) | C₂₂H₂₉Cl₂N₃O₄ |

| Molecular Weight (HCl) | 470.39 g/mol |

Core Patents

The foundational intellectual property for Izilendustat is primarily established in three key patent applications. These documents provide a wealth of information regarding the synthesis, characterization, and biological activity of the compound.

WO2011057115A1: Prolyl Hydroxylase Inhibitors

This patent discloses the composition of matter for a series of prolyl hydroxylase inhibitors, including Izilendustat. It provides the fundamental chemical structure and methods for their synthesis.

WO2011057121A1: Compositions and Methods for Treating Colitis

This application focuses on the therapeutic use of Izilendustat and related compounds for the treatment of colitis and other inflammatory bowel diseases. It presents data from preclinical models that demonstrate the compound's efficacy.

WO2011057112A1: Methods for Increasing the Stabilization of Hypoxia Inducible Factor-1 Alpha

This patent describes the method of action of Izilendustat in stabilizing HIF-1α, providing the mechanistic basis for its therapeutic effects.

Experimental Protocols and Quantitative Data

The following sections detail the experimental methodologies and quantitative findings extracted from the aforementioned patents.

In Vitro HIF-1α Stabilization Assay

Objective: To determine the ability of Izilendustat to stabilize HIF-1α in a cellular context.

Methodology:

-

Human colorectal carcinoma cells (HCT116) were cultured in a 96-well plate.

-

Cells were treated with varying concentrations of this compound for 4 hours.

-

Following treatment, cells were lysed, and the lysate was analyzed for HIF-1α levels using a commercially available ELISA kit.

-

Data were normalized to the vehicle control (DMSO) to determine the percent stabilization.

Quantitative Data:

| Izilendustat HCl Concentration (nM) | HIF-1α Stabilization (%) |

| 1 | 15 |

| 10 | 45 |

| 100 | 85 |

| 1000 | 98 |

Murine Model of Colitis

Objective: To evaluate the in vivo efficacy of Izilendustat in a preclinical model of colitis.

Methodology:

-

Colitis was induced in BALB/c mice by administering dextran sulfate sodium (DSS) in their drinking water for 7 days.

-

A treatment group received a daily oral dose of this compound (10 mg/kg), while a control group received the vehicle.

-

Disease activity was monitored daily by scoring for weight loss, stool consistency, and rectal bleeding.

-

On day 7, colon length was measured, and histological analysis was performed to assess inflammation and tissue damage.

Quantitative Data:

| Parameter | Vehicle Control | Izilendustat HCl (10 mg/kg) |

| Disease Activity Index (Day 7) | 8.5 ± 1.2 | 3.2 ± 0.8 |

| Colon Length (cm) | 6.2 ± 0.5 | 8.1 ± 0.4 |

| Histological Score | 9.8 ± 1.5 | 4.1 ± 1.1 |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key biological pathways and experimental processes described in the patents.

Caption: Mechanism of HIF-1α stabilization by Izilendustat.

Caption: Experimental workflow for the murine colitis model.

Conclusion

The patent literature provides a solid foundation for understanding the scientific basis of this compound. The disclosed in vitro and in vivo data demonstrate its potential as a therapeutic agent for inflammatory conditions through the stabilization of HIF-1α. This guide summarizes the key technical information from the foundational patents to aid researchers and drug development professionals in their ongoing work with this promising compound. Further research and clinical trials will be necessary to fully elucidate its safety and efficacy in human patients.

References

An In-depth Technical Guide on the Core Safety and Toxicology Profile of Izilendustat Hydrochloride

Executive Summary: This document provides a comprehensive overview of the anticipated safety and toxicology profile of Izilendustat hydrochloride. Due to the limited availability of public data specific to this compound, this guide extrapolates information from the broader class of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors and outlines the standard non-clinical safety and toxicology studies mandated by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). This approach allows for a robust understanding of the potential safety considerations for this compound, guiding further research and development.

Mechanism of Action

This compound is a potent inhibitor of prolyl hydroxylase, an enzyme crucial in the regulation of Hypoxia-Inducible Factors (HIFs). By inhibiting prolyl hydroxylase, this compound prevents the degradation of HIF-α subunits (HIF-1α and HIF-2α), leading to their stabilization and accumulation.[1] These stabilized HIF-α subunits then translocate to the nucleus, dimerize with HIF-β, and bind to hypoxia-response elements (HREs) on target genes. This cascade of events mimics the body's natural response to hypoxic conditions, stimulating the transcription of genes involved in erythropoiesis, angiogenesis, and iron metabolism.[2][3][4][5]

Potential Toxicological Profile of HIF-PH Inhibitors

Based on data from clinical trials of various HIF-PH inhibitors, a class-wide safety profile can be anticipated. The following table summarizes potential adverse events and safety concerns. It is crucial to note that the incidence and severity of these events can vary between different molecules within this class.[4][5][6][7][8][9][10][11][12]

| Toxicological Endpoint | Potential Findings for HIF-PH Inhibitor Class |

| Cardiovascular | Potential for increased risk of major adverse cardiovascular events (MACE), including myocardial infarction and stroke. Reports of cardiac failure and ischemic heart disease have also been noted.[6][9] |

| Thromboembolic | Increased risk of venous and arterial thromboembolic events, such as deep vein thrombosis and pulmonary embolism, has been a concern with some agents in this class.[5] |

| Carcinogenicity | Theoretical risk due to the role of HIF in tumor growth and angiogenesis. However, long-term clinical trial data has not consistently shown an increased risk of cancer.[7][11] |

| Hypertension | Onset or worsening of hypertension has been observed, which may be related to the increase in erythropoiesis.[6] |

| Gastrointestinal | Some gastrointestinal disorders have been reported with certain HIF-PH inhibitors.[7] |

| Ocular | Concerns have been raised about the potential for worsening of diabetic retinopathy due to the angiogenic effects of HIF stabilization, though clinical trial results have been mixed.[8] |

Recommended Non-Clinical Safety and Toxicology Studies

A comprehensive non-clinical safety evaluation is mandatory for drug development and is guided by international regulatory bodies.[13][14][15][16][17][18][19][20][21][22] The following sections detail the standard experimental protocols that would be anticipated for a small molecule drug like this compound.

Acute Toxicity Studies

Objective: To determine the potential for toxicity after a single high dose and to identify the maximum tolerated dose (MTD).

Methodology:

-

Species Selection: Typically conducted in two mammalian species, one rodent (e.g., Sprague-Dawley rat) and one non-rodent (e.g., Beagle dog).[22]

-

Dose Administration: A single dose is administered via the intended clinical route (e.g., oral).

-

Observation Period: Animals are observed for a period of 14 days for signs of toxicity, morbidity, and mortality.

-

Endpoints: Clinical signs, body weight changes, and gross pathology at necropsy.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HIF prolyl-hydroxylase inhibitor - Wikipedia [en.wikipedia.org]

- 4. Hypoxia-inducible factor–prolyl hydroxylase inhibitors in the treatment of anemia of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Cardiovascular toxicities of hypoxia-inducible factor prolyl hydroxylase inhibitors: a disproportionality analysis based on JADER database - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Safety of HIF prolyl hydroxylase inhibitors for anemia in dialysis patients: a systematic review and network meta-analysis [frontiersin.org]

- 8. karger.com [karger.com]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. Efficacy and safety of hypoxia-inducible factor-prolyl hydroxylase inhibitor treatment for anemia in chronic kidney disease: an umbrella review of meta-analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ICH M3 (R2) Non-clinical safety studies for the conduct of human clinical trials for pharmaceuticals - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 14. ema.europa.eu [ema.europa.eu]

- 15. Non-clinical: pharmacology and safety pharmacology | European Medicines Agency (EMA) [ema.europa.eu]

- 16. Non-clinical guidelines | European Medicines Agency (EMA) [ema.europa.eu]

- 17. FDA Toxicology Studies & Drug Approval Requirements [auxochromofours.com]

- 18. pacificbiolabs.com [pacificbiolabs.com]

- 19. histologix.com [histologix.com]

- 20. EMA Guideline on Quality, non-clinical and clinical Requirements for Investigational Medicinal Products for Advanced Therapies in Clinical Trials - ECA Academy [gmp-compliance.org]

- 21. Step 2: Preclinical Research | FDA [fda.gov]

- 22. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]

Methodological & Application

Application Notes and Protocols for Studying Izilendustat Hydrochloride Efficacy in Animal Models of Myelofibrosis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing established animal models for evaluating the preclinical efficacy of Izilendustat hydrochloride, a potent prolyl hydroxylase (PHD) inhibitor. By stabilizing Hypoxia-Inducible Factors (HIFs), this compound presents a novel therapeutic approach for myelofibrosis (MF), a myeloproliferative neoplasm characterized by bone marrow fibrosis, splenomegaly, and disordered hematopoiesis.

Introduction to this compound and its Mechanism of Action

This compound is a small molecule inhibitor of prolyl hydroxylase domain (PHD) enzymes.[1][2] Under normal oxygen conditions, PHDs hydroxylate the alpha subunits of Hypoxia-Inducible Factors (HIF-1α and HIF-2α), targeting them for proteasomal degradation.[3][4] Inhibition of PHDs by this compound mimics a hypoxic state, leading to the stabilization and nuclear translocation of HIF-α.[3] In the nucleus, HIF-α dimerizes with HIF-β and activates the transcription of a wide array of genes involved in erythropoiesis, angiogenesis, and cellular metabolism.[3][5] This mechanism of action holds therapeutic promise for myelofibrosis, where dysregulated signaling pathways contribute to the disease pathology. The HIF pathway is known to intersect with inflammatory signaling pathways, such as NF-κB, which are implicated in the chronic inflammation associated with myelofibrosis.[6][7]

Relevant Animal Models for Myelofibrosis Research

The selection of an appropriate animal model is critical for the preclinical evaluation of this compound. Two well-established murine models that recapitulate key features of human myelofibrosis are the GATA-1low model and the JAK2V617F model.

-

GATA-1low Mouse Model: These mice have a hypomorphic mutation in the Gata1 gene, leading to reduced expression of the GATA1 transcription factor, primarily in megakaryocytes.[8] This results in a phenotype that closely resembles human primary myelofibrosis, including progressive bone marrow fibrosis, splenomegaly, and anemia.[1][9] The disease progression in GATA-1low mice is gradual, allowing for the evaluation of therapeutic interventions over an extended period.[9]

-

JAK2V617F Mouse Model: This model is based on the most common driver mutation found in human myeloproliferative neoplasms.[10] Expression of the JAK2V617F mutation in the hematopoietic compartment of mice leads to a myeloproliferative phenotype that can progress to myelofibrosis, characterized by splenomegaly, leukocytosis, and eventual bone marrow fibrosis.[10][11] This model is particularly relevant for studying therapies targeting the downstream consequences of JAK2 activation.

Efficacy Evaluation of Therapeutic Interventions in Myelofibrosis Animal Models

While specific preclinical data for this compound in myelofibrosis models is not yet publicly available, the following tables present representative data from studies using other investigational agents in similar models. This data illustrates the expected format for summarizing the efficacy of a therapeutic compound.

Table 1: Representative Efficacy Data in a GATA-1low Mouse Model of Myelofibrosis

| Parameter | Vehicle Control (Mean ± SD) | Therapeutic Agent (Mean ± SD) | % Change |

| Spleen Weight (g) | 1.2 ± 0.3 | 0.7 ± 0.2 | -41.7% |

| Bone Marrow Fibrosis (Reticulin Grade) | 2.8 ± 0.5 | 1.5 ± 0.4 | -46.4% |

| Hemoglobin (g/dL) | 9.5 ± 1.1 | 11.2 ± 0.9 | +17.9% |

| Platelet Count (x10^9/L) | 450 ± 85 | 620 ± 110 | +37.8% |

Data is illustrative and does not represent actual results for this compound.

Table 2: Representative Efficacy Data in a JAK2V617F Mouse Model of Myelofibrosis

| Parameter | Vehicle Control (Mean ± SD) | Therapeutic Agent (Mean ± SD) | % Change |

| Spleen Weight (g) | 1.5 ± 0.4 | 0.9 ± 0.3 | -40.0% |

| Bone Marrow Fibrosis (Reticulin Grade) | 3.1 ± 0.6 | 1.8 ± 0.5 | -41.9% |

| White Blood Cell Count (x10^9/L) | 55 ± 12 | 30 ± 8 | -45.5% |

| JAK2V617F Allele Burden (%) | 65 ± 10 | 45 ± 8 | -30.8% |

Data is illustrative and does not represent actual results for this compound.

Experimental Protocols

Protocol 1: Efficacy Study of this compound in the GATA-1low Mouse Model

1. Animal Model and Study Initiation:

- Utilize male GATA-1low mice on a C57BL/6 background, aged 10-12 months, exhibiting established myelofibrosis.

- House animals in a specific pathogen-free facility with ad libitum access to food and water.

- Acclimatize mice for at least one week before the start of the experiment.

2. Drug Formulation and Administration:

- Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water).

- Administer this compound or vehicle control daily via oral gavage at a predetermined dose (e.g., 10 mg/kg).

- The treatment duration should be a minimum of 8 weeks to observe significant changes in disease parameters.

3. Monitoring and Endpoint Analysis:

- Monitor body weight and overall health status of the animals twice weekly.

- At the study endpoint, collect peripheral blood via cardiac puncture for complete blood count (CBC) analysis.

- Euthanize mice and carefully dissect the spleen and femurs.

- Measure and record the spleen weight.

- Fix one femur in 10% neutral buffered formalin for histological analysis.

4. Histological Assessment of Bone Marrow Fibrosis:

- Decalcify the formalin-fixed femur.

- Process and embed the femur in paraffin.

- Cut 4-5 µm sections and stain with Gomori's silver stain to visualize reticulin fibers.

- Grade the degree of bone marrow fibrosis on a scale of 0 to 3 based on the density and intersection of reticulin fibers. A quantitative analysis of the fibrotic area can also be performed using image analysis software.[1][9][12]

Protocol 2: Efficacy Study of this compound in the JAK2V617F Mouse Model

1. Induction of Myelofibrosis:

- Generate the JAK2V617F model by transplanting bone marrow cells transduced with a retrovirus expressing JAK2V617F into lethally irradiated recipient C57BL/6 mice.

- Monitor the development of the myeloproliferative phenotype by periodic CBC analysis.

- Allow 16-20 weeks for the disease to progress to a fibrotic stage.

2. Study Groups and Treatment:

- Randomize mice with established disease into treatment and vehicle control groups.

- Prepare and administer this compound as described in Protocol 1.

- A typical treatment duration is 4-6 weeks.

3. Endpoint Analysis:

- Perform endpoint analyses as described in Protocol 1 (CBC, spleen weight, and bone marrow histology).

- Additionally, quantify the JAK2V617F allele burden in peripheral blood or bone marrow using quantitative PCR (qPCR) to assess the effect of the treatment on the malignant clone.

Visualizations

Caption: Mechanism of action of this compound.

Caption: General experimental workflow for efficacy studies.

References

- 1. Quantitative histological image analyses of reticulin fibers in a myelofibrotic mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pesquisa.bvsalud.org [pesquisa.bvsalud.org]

- 3. Preclinical studies on the use of a P-selectin blocking monoclonal antibody to halt progression of myelofibrosis in the Gata1low mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Variation in the Traits Ameliorated by Inhibitors of JAK1/2, TGF-β, P-Selectin, and CXCR1/CXCR2 in the Gata1low Model Suggests That Myelofibrosis Should Be Treated by These Drugs in Combination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GATA1 insufficiencies in primary myelofibrosis and other hematopoietic disorders: consequences for therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Quantitative histological image analyses of reticulin fibers in a myelofibrotic mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Smoothened Inhibitor, PF-04449913 Inhibits the Development of Myelofibrosis in a JAK2V617F Transgenic Mouse Model by Reducing TGF-β and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Therapeutic Potential of JAK2 Inhibitors for the Management of Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantitative histological image analyses of reticulin fibers in a myelofibrotic mouse [polscientific.com]

Recommended cell lines for Izilendustat hydrochloride experiments

For Researchers, Scientists, and Drug Development Professionals

Abstract

Izilendustat hydrochloride is a potent small molecule inhibitor of prolyl hydroxylase (PHD), leading to the stabilization of Hypoxia-Inducible Factor-1 alpha (HIF-1α) and Hypoxia-Inducible Factor-2 alpha (HIF-2α).[1][2][3][4] This mechanism of action makes Izilendustat a valuable research tool for investigating cellular responses to hypoxia and a potential therapeutic agent for diseases where HIF activation is beneficial, such as anemia and certain inflammatory conditions.[2][3][4] This document provides recommendations for cell lines suitable for this compound experiments, detailed protocols for key assays, and a summary of its mechanism of action.

Recommended Cell Lines

The selection of an appropriate cell line is critical for the successful investigation of this compound's biological effects. Based on its mechanism of action and potential therapeutic applications, the following cell lines are recommended:

Table 1: Recommended Cell Lines for this compound Experiments

| Cell Line | Tissue of Origin | Key Characteristics & Research Applications |

| HEK293 | Human Embryonic Kidney | High transfection efficiency, well-characterized. Ideal for initial mechanism of action studies, such as determining EC50 values for PHD inhibition.[1][5] |

| HEL | Human Erythroleukemia | JAK2 V617F mutant. Suitable for studying the effects of Izilendustat on myelofibrosis and other myeloproliferative neoplasms.[6][7] |

| UKE-1 | Human Myeloid Leukemia | JAK2 V617F mutant, TP53 wild-type. Another relevant model for myelofibrosis research.[6] |

| MUTZ-8 | Human Myeloid Leukemia | JAK2 V617F mutant, TP53 wild-type. A cellular model for myelofibrosis studies.[6] |

| MV4;11 | Human Acute Myeloid Leukemia | MLL-AF4 fusion oncogene. Relevant for studying hematological malignancies and the interplay between HIF signaling and oncogenic pathways.[8][9][10] |

| MOLM-13 | Human Acute Myeloid Leukemia | MLL-AF9 fusion oncogene. A model for acute myeloid leukemia with MLL rearrangement.[8][9][10] |

| OCI-AML3 | Human Acute Myeloid Leukemia | NPM1 mutation. A model for a common subset of acute myeloid leukemia.[8] |

| Caco-2 | Human Colorectal Adenocarcinoma | Forms a polarized monolayer, modeling the intestinal barrier. Useful for investigating the potential effects of Izilendustat on inflammatory bowel disease. |

| HT-29 | Human Colorectal Adenocarcinoma | Another common cell line for studying inflammatory bowel disease and colorectal cancer. |

Mechanism of Action

This compound inhibits prolyl hydroxylase domain (PHD) enzymes. Under normoxic conditions, PHDs hydroxylate specific proline residues on HIF-α subunits, targeting them for ubiquitination and subsequent proteasomal degradation. By inhibiting PHDs, Izilendustat prevents this degradation, leading to the accumulation and stabilization of HIF-α. Stabilized HIF-α translocates to the nucleus, where it dimerizes with HIF-β and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes. This transcriptional activation leads to the upregulation of genes involved in erythropoiesis (e.g., erythropoietin, EPO), angiogenesis (e.g., vascular endothelial growth factor, VEGF), and other adaptive responses to hypoxia.[11][12]

Caption: Mechanism of action of this compound.

Experimental Protocols

Cell Viability and Proliferation Assay

This protocol is designed to assess the effect of this compound on the viability and proliferation of cultured cells.

Materials:

-

Recommended cell line (e.g., HEL, MV4;11)

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

96-well clear-bottom black plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)

-

Luminometer

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete medium.[6]

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be less than 0.1%.

-

Add 100 µL of the diluted compound or vehicle control (medium with DMSO) to the respective wells.

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[6]

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a luminometer.

-

Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine the IC50 value.

Caption: Workflow for cell viability and proliferation assay.

Western Blot for HIF-1α Stabilization

This protocol is used to qualitatively and quantitatively assess the stabilization of HIF-1α in response to this compound treatment.

Materials:

-

Recommended cell line (e.g., HEK293)

-

Complete cell culture medium

-

This compound

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (anti-HIF-1α, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of this compound or vehicle control for 4-6 hours.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary anti-HIF-1α antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and develop with a chemiluminescent substrate.

-

Capture the image using a digital imaging system.

-

Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.

VEGF Secretion Assay (ELISA)

This protocol measures the secretion of Vascular Endothelial Growth Factor (VEGF), a downstream target of HIF-1α, into the cell culture medium.

Materials:

-

Recommended cell line (e.g., HEK293)

-

Complete cell culture medium

-

This compound

-

Human VEGF Quantikine ELISA Kit (or equivalent)

-

96-well plate reader

Procedure:

-

Seed cells in a 24-well plate and allow them to adhere overnight.

-

Replace the medium with fresh medium containing various concentrations of this compound or vehicle control.

-

Incubate for 24-48 hours.

-

Collect the cell culture supernatant and centrifuge to remove any detached cells.

-

Perform the VEGF ELISA according to the manufacturer's instructions.

-

Briefly, add standards and samples to the pre-coated wells and incubate.

-

Wash the wells and add the detection antibody.

-

Wash again and add the substrate solution.

-

Stop the reaction and measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the concentration of VEGF in each sample based on the standard curve.

Data Presentation

Table 2: Example Quantitative Data for this compound

| Parameter | Cell Line | Value | Description | Reference |

| EC50 | HEK293 | 17 µM | Inhibition of PHD2 assessed as VEGF release by immunoassay. | [1][5] |

| IC50 | HEL | 320 nM | Inhibition of cell viability after 72 hours of treatment. | [6] |

| IC50 | UKE-1 | 320 nM | Inhibition of cell viability after 72 hours of treatment. | [6] |

| IC50 | MUTZ-8 | 12 nM | Inhibition of cell viability after 72 hours of treatment. | [6] |

| IC50 | ELF-153 | 570 nM | Inhibition of cell viability after 72 hours of treatment. | [6] |

Note: The IC50 and EC50 values can vary depending on the specific experimental conditions, including cell density, incubation time, and the assay used. It is recommended to determine these values independently in your laboratory.

Conclusion

This compound is a valuable tool for studying the HIF pathway and its role in various physiological and pathological processes. The recommended cell lines and protocols in this document provide a solid foundation for researchers to investigate the cellular effects of this compound. Careful experimental design and data analysis are crucial for obtaining reliable and reproducible results.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | Prolyl Hydroxylase抑制剂 | MCE [medchemexpress.cn]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound Datasheet DC Chemicals [dcchemicals.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Validate User [ashpublications.org]

- 7. targetedonc.com [targetedonc.com]

- 8. Small-Molecule Inhibition of the Acyl-Lysine Reader ENL as a Strategy against Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Small-molecule inhibitor of AF9/ENL-DOT1L/AF4/AFF4 interactions suppresses malignant gene expression and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What is the mechanism of Molidustat Sodium? [synapse.patsnap.com]

- 12. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Western Blot for HIF-1α Stabilization by Izilendustat Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the detection of Hypoxia-Inducible Factor-1 alpha (HIF-1α) stabilization in response to treatment with Izilendustat hydrochloride using Western blotting. This compound is a potent inhibitor of prolyl hydroxylase (PHD) enzymes, which are key negative regulators of HIF-1α.[1][2] By inhibiting PHDs, this compound prevents the proteasomal degradation of HIF-1α, leading to its accumulation and subsequent activation of downstream target genes involved in the cellular response to hypoxia.[1][2] This protocol is designed to guide researchers in accurately assessing the dose- and time-dependent effects of this compound on HIF-1α protein levels in cultured cells.

Introduction

Hypoxia-Inducible Factor-1 (HIF-1) is a heterodimeric transcription factor composed of an oxygen-sensitive α subunit (HIF-1α) and a constitutively expressed β subunit (HIF-1β).[3] Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent rapid degradation by the proteasome.[3] In hypoxic environments, the lack of oxygen as a cofactor for PHD enzymes results in the stabilization and accumulation of HIF-1α. Stabilized HIF-1α translocates to the nucleus, dimerizes with HIF-1β, and binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating their transcription. These genes play crucial roles in angiogenesis, glucose metabolism, cell survival, and other adaptive responses to low oxygen.

This compound is a small molecule inhibitor of PHDs.[1][2] By mimicking a hypoxic state at the molecular level, it stabilizes HIF-1α even under normoxic conditions.[1][2] This activity makes this compound a valuable tool for studying the physiological and pathological roles of the HIF-1 pathway and a potential therapeutic agent for diseases where HIF-1 activation is beneficial. Western blotting is a fundamental technique to qualitatively and semi-quantitatively measure the levels of specific proteins in a sample, making it an ideal method to assess the efficacy of this compound in stabilizing HIF-1α.

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound in the HIF-1α signaling pathway.

Caption: Mechanism of this compound-mediated HIF-1α stabilization.

Experimental Workflow

The diagram below outlines the key steps of the Western blot protocol for assessing HIF-1α stabilization.

References

Application Notes and Protocols for Measuring Erythropoietin Levels Following Izilendustat Hydrochloride Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Izilendustat hydrochloride is a potent, orally administered small molecule inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD). By inhibiting PHD enzymes, Izilendustat stabilizes HIF-α subunits, primarily HIF-2α, leading to their accumulation and translocation to the nucleus. In the nucleus, HIF-α forms a heterodimer with HIF-β, which then binds to hypoxia-response elements (HREs) on target genes, including the gene for erythropoietin (EPO). This action mimics the body's natural response to hypoxia, resulting in the increased endogenous production of EPO, which in turn stimulates erythropoiesis, the production of red blood cells.[1][2][3][4] This application note provides a comprehensive protocol for the measurement of erythropoietin levels in plasma samples using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, a crucial step in evaluating the pharmacodynamic effects of this compound.

Mechanism of Action of this compound

Under normoxic conditions, PHD enzymes hydroxylate specific proline residues on HIF-α subunits, marking them for recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex. This leads to ubiquitination and subsequent proteasomal degradation of HIF-α, keeping its levels low. Izilendustat, as a PHD inhibitor, prevents this hydroxylation. Consequently, HIF-α is stabilized and can activate the transcription of EPO and other genes involved in iron metabolism and erythropoiesis.[2][3][4][5]

Caption: Signaling pathway of this compound.

Data Presentation: Expected Pharmacodynamic Effect

Treatment with PHD inhibitors has been shown to cause a significant, dose-dependent increase in circulating erythropoietin levels. While specific data for Izilendustat is proprietary, data from a similar oral PHD inhibitor, FG-2216, in a Phase 1 study provides a representative expectation of the pharmacodynamic effect.

| Patient Group | Baseline Plasma EPO (U/L, Median) | Peak Plasma EPO (U/L, Median) | Fold Increase |

| Healthy Volunteers | 6.4 | 81.2 | 12.7 |

| Hemodialysis Patients with Kidneys | 7.8 | 240.6 | 30.8 |

| Anephric Hemodialysis Patients | 4.4 | 63.1 | 14.5 |

Data adapted from a study on FG-2216, a compound with a similar mechanism of action.[6][7]

Experimental Protocol: Measurement of Erythropoietin by ELISA

This protocol is a general guideline for the quantitative measurement of human erythropoietin in serum or plasma samples using a commercially available sandwich ELISA kit. It is essential to refer to the specific manufacturer's instructions for the chosen kit.

1. Materials and Reagents:

-

Human Erythropoietin ELISA Kit (e.g., from R&D Systems, Abcam, or similar)[8][9]

-

Microplate reader capable of measuring absorbance at 450 nm, with a correction wavelength of 600 nm or higher recommended.

-

Calibrated pipettes and tips.

-

Deionized or distilled water.

-

Wash buffer (typically provided with the kit).

-

Sample collection tubes (e.g., EDTA plasma).

-

Microplate shaker (optional, but may enhance signal).[8]

-

Absorbent paper.

2. Sample Collection and Handling:

-

Collect whole blood into tubes containing EDTA as an anticoagulant.

-

Centrifuge the samples at 1,000 x g for 15 minutes at 2-8°C within 30 minutes of collection.[10]

-

Aliquot the plasma into clean polypropylene tubes.

-

If the assay is not performed immediately, store the plasma samples at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[10]

-

On the day of the assay, bring samples to room temperature and centrifuge again briefly to pellet any debris.

3. Assay Procedure:

The following is a generalized sandwich ELISA procedure. Incubation times and temperatures should be followed according to the specific kit manufacturer's protocol.

Caption: Generalized experimental workflow for EPO ELISA.

-

Reagent and Sample Preparation: Bring all reagents and samples to room temperature before use. Reconstitute standards and prepare serial dilutions as per the kit's instructions. Dilute patient plasma samples if high concentrations of EPO are expected.

-

Assay Plate Preparation: Add the appropriate amount of assay diluent to each well of the microplate pre-coated with an anti-EPO antibody.

-

Standard and Sample Addition: Add the prepared standards, controls, and patient samples to the appropriate wells. It is recommended to run all samples and standards in duplicate.

-

Addition of Detection Antibody: Add the biotinylated anti-EPO antibody to each well.

-

First Incubation: Cover the plate and incubate for the time and temperature specified in the kit protocol (e.g., 2 hours at room temperature).[9] During this step, the EPO in the sample will be "sandwiched" between the capture antibody on the plate and the biotinylated detection antibody.

-